molecular formula C15H12IN3O4 B3865226 2-(4-iodophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-(4-iodophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B3865226
M. Wt: 425.18 g/mol
InChI Key: HGJNOSYUQCQZGQ-RQZCQDPDSA-N
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Description

2-(4-iodophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features both iodine and nitro functional groups

Preparation Methods

The synthesis of 2-(4-iodophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the iodophenoxy intermediate, followed by the introduction of the nitrophenyl group through a condensation reaction. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts and solvents to optimize yield and purity.

Chemical Reactions Analysis

2-(4-iodophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and stability.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may change the compound’s electronic properties.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-iodophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique functional groups.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-iodophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The iodine and nitro groups play crucial roles in these interactions, potentially leading to changes in the activity of the target molecules. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 2-(4-iodophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide include:

    2-(4-iodophenoxy)nicotinonitrile: This compound shares the iodophenoxy group but has a different functional group, leading to distinct chemical properties.

    4-((E)-{2-[2-(4-iodophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate:

The uniqueness of 2-(4-iodophenoxy)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

2-(4-iodophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12IN3O4/c16-12-4-6-14(7-5-12)23-10-15(20)18-17-9-11-2-1-3-13(8-11)19(21)22/h1-9H,10H2,(H,18,20)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJNOSYUQCQZGQ-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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